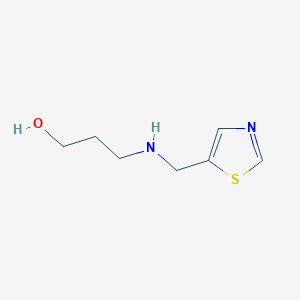

3-((Thiazol-5-ylmethyl)amino)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

3-(1,3-thiazol-5-ylmethylamino)propan-1-ol |

InChI |

InChI=1S/C7H12N2OS/c10-3-1-2-8-4-7-5-9-6-11-7/h5-6,8,10H,1-4H2 |

InChI Key |

VFQPFGUNLHCZJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)CNCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiazol 5 Ylmethyl Amino Propan 1 Ol and Analogous Thiazole Amino Alcohols

Strategies for the Construction of the Amino Alcohol Chain

The amino alcohol motif is a prevalent feature in many biologically active compounds. Its synthesis requires methods that can effectively control the placement and, where necessary, the stereochemistry of the amine and hydroxyl groups.

Reductive amination is a cornerstone of amine synthesis, providing a direct route to form C-N bonds. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of a chain like 3-aminopropan-1-ol, a suitable hydroxy-aldehyde or ketone could be reacted with ammonia (B1221849) or a primary amine under reducing conditions.

The process can be performed in two main ways:

Indirect Reductive Amination: This two-step process involves the initial formation and isolation of the imine, followed by its reduction using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Direct Reductive Amination (One-Pot): This is a more efficient approach where the carbonyl compound, amine, and a selective reducing agent are combined in a single reaction vessel. masterorganicchemistry.com A key requirement is a reducing agent that reduces the imine intermediate faster than the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their mildness and selectivity. masterorganicchemistry.com

Alternative pathways involve the functionalization of pre-existing alcohol chains. For instance, a propanediol (B1597323) derivative could be selectively functionalized by converting one hydroxyl group into a good leaving group (like a tosylate or mesylate), followed by nucleophilic substitution with an amine source, such as ammonia or an azide (B81097) that is subsequently reduced.

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have vastly different biological effects, controlling the stereochemistry during synthesis is critical. Chiral β- and γ-amino alcohols are valuable building blocks, and several asymmetric strategies have been developed for their synthesis. researchgate.netnih.govwestlake.edu.cn

Catalytic Asymmetric Methods: These methods employ a chiral catalyst to induce stereoselectivity. A notable example is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which utilizes a radical polar crossover strategy to produce chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn Copper-catalyzed asymmetric propargylic substitution has also emerged as a robust method for creating sterically congested carbon stereocenters adjacent to the nitrogen atom in γ-amino alcohols. unimi.it

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.gov These enzymatic reactions typically occur under mild conditions in aqueous media. researchgate.netnih.gov

Radical-Based Amination: Recent advances have led to the development of enantioselective radical C–H amination of alcohols. nih.gov This strategy uses a "radical relay chaperone" where an alcohol is temporarily converted to an imidate radical. This enables an intramolecular hydrogen atom transfer (HAT), followed by a C-N bond formation mediated by a chiral copper catalyst to generate chiral β-amino alcohols. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Amino Alcohols

| Method | Approach | Key Features | Advantages |

| Catalytic Asymmetric Coupling | Employs chiral metal catalysts (e.g., Cr, Cu) to couple aldehydes and imines. westlake.edu.cnunimi.it | High chemical and stereochemical selectivity. | Modular; provides access to structurally diverse products. |

| Enzymatic Reductive Amination | Uses engineered enzymes like Amine Dehydrogenases (AmDHs). nih.gov | Asymmetric amination of hydroxy ketones with ammonia. | Extremely high enantioselectivity (>99% ee); green process (mild, aqueous conditions). |

| Enantioselective C-H Amination | Intramolecular radical relay mediated by a chiral catalyst. nih.gov | Direct functionalization of C-H bonds. | Complements traditional methods; accesses medicinally relevant motifs. |

Synthesis and Derivatization of the Thiazole (B1198619) Core

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govwikipedia.org Its synthesis is well-established, with several classical and modern methods available.

The most prominent and versatile method for synthesizing the thiazole ring is the Hantzsch synthesis, first reported in 1887. wikipedia.orgbepls.com The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.govorganic-chemistry.org For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org

In recent years, significant efforts have been directed towards making this synthesis more efficient and environmentally benign. bepls.com This has led to several variations:

One-Pot, Multi-Component Reactions: These procedures combine multiple reactants (e.g., an α-haloketone, a thiourea, and an aldehyde) in a single step to build complex thiazole derivatives, which simplifies the process and reduces waste. nih.gov

Green Catalysis: Researchers have developed methods using reusable, heterogeneous catalysts like silica-supported tungstosilisic acid, which can be easily recovered and reused. nih.gov

Microwave and Ultrasonic Irradiation: The use of microwave or ultrasonic energy can significantly shorten reaction times and improve yields compared to conventional heating. bepls.com

Table 2: Examples of Hantzsch Thiazole Synthesis Variations

| Reactants | Conditions | Product Type | Yield | Reference |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |

| α-diazoketones, thiourea | PEG-400, 100 °C | 2-aminothiazoles | Good | bepls.com |

| 2-bromoacetophenones, thiourea | Solvent-free, catalyst-free | 2-aminothiazoles | Good | organic-chemistry.org |

Often, a desired thiazole derivative is best accessed by functionalizing a simpler, pre-formed thiazole ring. The reactivity of the thiazole ring allows for substitution at its C2, C4, and C5 positions. The C5 position is particularly susceptible to electrophilic attack. pharmaguideline.com

Strategies for modifying the thiazole ring include:

Palladium-Catalyzed C-H Activation: This modern technique allows for the direct arylation of the thiazole C5-position with aryl halides, providing an efficient route to 5-arylthiazoles without the need for pre-functionalization. acs.org

Introduction of Versatile Functional Groups: A sulfone group can be installed on the thiazole ring, which then acts as a versatile reactive tag. rsc.orgrsc.org This sulfone can be displaced through various reactions, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, enabling the synthesis of a diverse range of derivatives. rsc.orgrsc.org

Formylation: The introduction of an aldehyde group (-CHO) at the C5 position is a crucial step for the synthesis of the target compound. This creates the necessary electrophilic handle for the final coupling step.

Formation of the Thiazol-5-ylmethyl-Amino Linkage

The final key step in synthesizing 3-((thiazol-5-ylmethyl)amino)propan-1-ol is the formation of the secondary amine linkage between the thiazole core and the amino alcohol chain. The most direct and widely used method for this transformation is reductive amination . wikipedia.orgmasterorganicchemistry.com

This reaction would involve two key precursors:

Thiazole-5-carbaldehyde: The thiazole component with an aldehyde group at the C5 position.

3-Aminopropan-1-ol: The amino alcohol chain.

The synthesis proceeds via the condensation of the primary amine of 3-aminopropan-1-ol with the aldehyde group of thiazole-5-carbaldehyde to form a Schiff base (imine) intermediate. This intermediate is not typically isolated but is reduced in situ using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final secondary amine product, this compound. masterorganicchemistry.comnih.gov This one-pot procedure is highly efficient and avoids the problem of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com Solid-phase synthesis techniques have also been developed where an aldehyde-functionalized resin is used to perform reductive amination, enabling the rapid generation of libraries of related compounds. nih.gov

Alkylation and Amine Coupling Reactions

The formation of the crucial secondary amine linkage in this compound and its analogs is typically achieved through alkylation and amine coupling reactions. These methods involve the reaction of a thiazole derivative bearing an electrophilic methyl group with an amino alcohol.

A common strategy is the reductive amination of a thiazole-5-carboxaldehyde (B92649) with 3-aminopropan-1-ol. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride being frequently used due to their mildness and selectivity.

Alternatively, a pre-functionalized thiazole, such as 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole, can be directly coupled with 3-aminopropan-1-ol. This nucleophilic substitution reaction, a form of N-alkylation, is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of solvent and reaction temperature is crucial to optimize the yield and minimize side reactions.

Modern advancements in amine coupling reactions have introduced catalytic methods that offer greater efficiency and broader substrate scope. For instance, copper-catalyzed C-N coupling reactions have been developed for the amination of aryl halides and can be adapted for the synthesis of thiazole amino alcohols. These reactions often utilize a copper catalyst in combination with a specific ligand and a base to facilitate the coupling of the amine and the thiazole moiety.

Targeted Introduction of the Methyl Spacer

The "methyl spacer" in this compound refers to the methylene (B1212753) group (-CH2-) at the 5-position of the thiazole ring, which links the heterocyclic core to the amino group. The introduction of this spacer is not typically a post-synthetic modification of the thiazole ring but is rather incorporated during the construction of the thiazole nucleus itself.

The Hantzsch thiazole synthesis is a classic and versatile method that allows for the targeted placement of substituents on the thiazole ring. organic-chemistry.org To synthesize a thiazole with a 5-methyl group suitable for subsequent functionalization, a starting material such as 1,3-dichloroacetone (B141476) can be reacted with a thioamide. The resulting 2-substituted-4-(chloromethyl)thiazole can then be used in coupling reactions. For the specific target compound, a more direct approach would involve starting materials that lead to a 5-functionalized methylthiazole.

For instance, the reaction of a thioamide with a γ-halo-β-ketoester can directly yield a thiazole with a functionalized methyl group at the 5-position. Subsequent chemical transformations of this functional group, such as reduction of an ester to an alcohol followed by conversion to a halide, can provide the necessary electrophile for coupling with 3-aminopropan-1-ol.

The strategic selection of starting materials for well-established thiazole syntheses remains the most effective method for the targeted introduction of the methyl spacer. This approach allows for precise control over the substitution pattern of the thiazole ring, ensuring the correct placement of the reactive handle for subsequent coupling reactions.

Novel Synthetic Approaches and Methodological Developments in Thiazole-Amino Alcohol Chemistry

Recent years have witnessed the emergence of innovative synthetic methodologies that offer more efficient and environmentally benign routes to complex molecules like thiazole-amino alcohols. These include photochemical and catalytic methods for the synthesis of the amino alcohol moiety and multicomponent reactions for the rapid assembly of the thiazole scaffold.

Photochemical and Catalytic Methods for Amino Alcohol Synthesis

The synthesis of the amino alcohol portion of the target molecule can be achieved through various modern catalytic and photochemical strategies. These methods often provide high levels of stereocontrol, which is crucial for the synthesis of chiral amino alcohols.

Photoredox catalysis has emerged as a powerful tool for the synthesis of β-amino alcohols. gaylordchemical.com For example, a photoredox-induced radical relay method has been developed to synthesize functionalized β-amino alcohol derivatives. gaylordchemical.com This approach involves the light-induced reaction of an O-acyl hydroxylamine (B1172632) with a vinyl ether in the presence of an iridium catalyst, leading to the formation of 1,2-amino alcohol derivatives under mild conditions. gaylordchemical.com

Catalytic enantioselective methods for the synthesis of β-amino alcohols have also been extensively developed. One such approach involves the intramolecular C(sp3)–H nitrene insertion of N-benzoyloxycarbamates, catalyzed by a chiral ruthenium complex. sciengine.com This reaction produces chiral oxazolidin-2-ones, which can be hydrolyzed to the corresponding chiral β-amino alcohols with high enantioselectivity. sciengine.com Furthermore, dual catalytic systems, such as Cr/photoredox catalysis, have been employed for the addition of α-amino carbanion equivalents to carbonyl compounds, providing a novel retrosynthetic strategy for 1,2-amino alcohols. acs.org

| Method | Catalyst/Conditions | Key Features |

| Photoredox Radical Relay | Iridium catalyst, white LED light | Mild reaction conditions, high regioselectivity. gaylordchemical.com |

| Catalytic Nitrene Insertion | Chiral Ruthenium catalyst | High enantioselectivity, applicable to various C-H bonds. sciengine.com |

| Cr/Photoredox Dual Catalysis | Cr and Photoredox catalysts | In situ generation of α-amino carbanion equivalents. acs.org |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. MCRs have been widely applied to the synthesis of heterocyclic compounds, including thiazoles.

Several MCRs have been developed for the one-pot synthesis of thiazole derivatives. bepls.com These reactions often utilize simple and readily available starting materials. For example, a multicomponent reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a suitable catalyst can afford highly substituted thiazoles in good yields. benthamdirect.com Green chemistry approaches to thiazole synthesis often employ MCRs in environmentally friendly solvents like water or under solvent-free conditions, sometimes assisted by microwave irradiation or ultrasonic mediation. bepls.com

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported. nih.gov This method utilizes an enzyme, such as trypsin from porcine pancreas, to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, producing thiazole derivatives in high yields under mild conditions. nih.gov

The thiazole scaffolds generated from these MCRs can be designed to contain functional groups that are amenable to further elaboration into the desired amino alcohol side chain, thus providing a convergent and atom-economical approach to the target molecule and its analogs. nih.gov

| MCR Type | Reactants | Key Features |

| Aldehyde-Isothiocyanate-Alkyl Bromide | Aldehydes, Isothiocyanates, Alkyl Bromides | Good to excellent yields, short reaction times. benthamdirect.com |

| Chemoenzymatic | Secondary Amines, Benzoyl Isothiocyanate, Dialkyl Acetylenedicarboxylates | High yields, mild enzyme-catalyzed conditions. nih.gov |

| Domino Alkylation-Cyclization | Propargyl Bromides, Thioureas | Rapid synthesis under microwave irradiation. organic-chemistry.org |

Structure Activity Relationship Sar and Mechanistic Investigations of 3 Thiazol 5 Ylmethyl Amino Propan 1 Ol Analogs

Systematic Exploration of Structural Variations and Their Functional Impact

The therapeutic potential of compounds based on the 3-((thiazol-5-ylmethyl)amino)propan-1-ol scaffold is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies, which systematically alter different parts of the molecule, are crucial for optimizing potency and selectivity. researchgate.netatu.edu.tr Research into various thiazole (B1198619) derivatives has provided a framework for understanding how structural modifications affect biological activity. researchgate.net

Key areas of structural variation in analogs of this compound include the thiazole ring, the aminoalkanol chain, and the linker connecting them. For instance, in the development of DNA gyrase inhibitors based on a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, modifications to the pyrrole (B145914) ring and substituents on the 2-amino group led to optimized analogs with improved inhibitory activity against both DNA gyrase and topoisomerase IV. sci-hub.senih.gov The introduction of different substituents at various positions on the thiazole ring can modulate the compound's electronic properties, steric profile, and ability to form key interactions with a biological target. nih.gov

Furthermore, studies on other thiazole-based enzyme inhibitors have shown that seemingly minor changes can have significant functional consequences. For example, a series of thiazole derivatives bearing an oxalic acid group were identified as potent inhibitors of the enzyme Pin1, with IC50 values in the low micromolar range. nih.gov In another study, the replacement of an N,N-dimethyl group with a phenyl ring on the thiazole moiety was found to be essential for cytotoxic activity against cancer cell lines. nih.gov These findings underscore the importance of systematic exploration, where substitutions on the core scaffold are methodically evaluated to map the chemical space and identify features that enhance desired biological effects. acs.org

| Scaffold/Analog Class | Structural Variation | Functional Impact | Target/Activity | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | Optimization of substituents on the 2-amino group | Improved inhibition of DNA gyrase and topoisomerase IV | Antibacterial | nih.gov |

| Thiazole-pyrrolamide derivatives | Introduction of 4,5-dichloro-pyrrolamide moiety | Potent E. coli DNA gyrase inhibition, but weaker activity against S. aureus gyrase | DNA Gyrase Inhibition | sci-hub.se |

| General Thiazole Derivatives | Replacement of N,N-dimethyl group with a phenyl ring | Essential for cytotoxic activity | Anticancer | nih.gov |

| Pin1 Inhibitors | Addition of an oxalic acid group at the 4-position of the thiazole ring | Potent Pin1 inhibition (low micromolar IC50) | Enzyme Inhibition | nih.gov |

| Benzothiazole-based Inhibitors | Replacement of an unfavorable oxalyl moiety with acetyl, urea, or glycine (B1666218) groups | Retention of potent E. coli gyrase inhibitory activity in the low nanomolar range | DNA Gyrase Inhibition | acs.org |

Contributions of the Thiazole Moiety to Molecular Interactions

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. nih.govresearchgate.net This unique structure is not merely a scaffold but an active participant in molecular interactions that underpin the biological activity of its derivatives. nih.govresearchgate.net The aromatic nature of the thiazole ring, resulting from the delocalization of pi (π) electrons, allows it to engage in various non-covalent interactions such as donor-acceptor and hydrophobic interactions. nih.govresearchgate.net

The nitrogen and sulfur atoms are key features contributing to the binding affinity of thiazole-containing molecules. The nitrogen atom at position 3 can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding site. nih.gov The sulfur atom, with its lone pair of electrons, can also participate in interactions, including hydrogen bonds and van der Waals forces. researchgate.netnih.gov The distribution of electron density within the ring makes certain positions more reactive; electrophilic substitution, for example, tends to occur at the C-5 position. nih.govresearchgate.net This chemical reactivity allows for the strategic placement of substituents to optimize interactions with a target. nih.gov

In the context of enzyme inhibition, the thiazole ring can orient the molecule correctly within the active site. Molecular docking studies of thiazole-based inhibitors have shown that the ring can fit into specific pockets of an enzyme. For example, in studies of COX-2 inhibitors, the thiazole sulfur atom was predicted to form a hydrogen bond with Gln192 at the active site. researchgate.net Similarly, in the development of DNA gyrase inhibitors, the thiazole core is essential for positioning other functional groups to interact with key amino acid residues like aspartate and arginine in the ATP-binding site. researchgate.netresearchgate.net Therefore, the thiazole moiety serves as a critical pharmacophore, providing the necessary structural and electronic features for effective molecular recognition and binding. nih.govresearchgate.net

Influence of the Aminoalkanol Chain on Binding Profiles

The length and flexibility of the linker chain are critical. A longer side chain can provide additional degrees of freedom, allowing the molecule to adopt different conformations to better fit a binding pocket. nih.gov For instance, in studies of poly(amino acid) brushes, the longer side chain of glutamic acid compared to aspartic acid allowed for greater rotational freedom and influenced interactions with surfaces and ions. nih.gov Similarly, modifying the length of the alkyl chain in brassinosteroids showed that decreasing the chain length generally led to increased bioactivity. nih.gov In the context of this compound analogs, variations in the length of the aminoalkanol chain could alter the distance and geometry between the thiazole ring and terminal functional groups, thereby affecting the binding affinity for a specific target.

The functional groups on the chain—the secondary amine and the primary alcohol—are pivotal for direct interactions. The amino group can be protonated under physiological conditions, allowing it to form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site. The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. These interactions contribute significantly to the binding energy and specificity of the molecule. The relative position of these two groups (a 1,3-relationship in propanol) is also a key determinant of the binding profile, as it dictates the spatial arrangement of these crucial interaction points.

Mechanistic Characterization of Molecular Targets

Thiazole derivatives have been extensively investigated as inhibitors of a wide range of enzymes, demonstrating their versatility in targeting different active sites and allosteric pockets. researchgate.netresearchgate.net The specific interactions of these compounds with their enzyme targets provide insight into their mechanism of action.

One major class of enzymes targeted by thiazole analogs are kinases . Certain derivatives have shown potent inhibition of protein kinase CK2 and B-RAFV600E. nih.gov For CK2, some thiazole compounds were found to interact with an allosteric cavity distinct from the ATP-binding site. nih.gov Another study identified thiazole derivatives that inhibit Pin1, a peptidyl prolyl cis-trans isomerase, with IC50 values in the low micromolar range. nih.gov

Thiazole-based compounds are also prominent inhibitors of bacterial DNA gyrase and topoisomerase IV , which are essential enzymes for DNA replication. sci-hub.seresearchgate.net These inhibitors typically target the ATP-binding site of the GyrB subunit. nih.govresearchgate.net Structure-based optimization has led to the development of 4,5,6,7-tetrahydrobenzo[d]thiazole analogs with nanomolar IC50 values against E. coli DNA gyrase. nih.gov

Other enzymes targeted by thiazole derivatives include:

Tyrosinase: Aralkylated 2-aminothiazole-ethyltriazole hybrids have been shown to be potent tyrosinase inhibitors. Kinetic studies revealed that some of these compounds act as non-competitive inhibitors, binding to an enzyme-inhibitor complex. nih.gov

Vascular Adhesion Protein-1 (VAP-1): A thiazole derivative containing a guanidine (B92328) group was discovered to be a potent inhibitor of human VAP-1, an amine oxidase involved in inflammation. nih.gov

Cholinesterases: In the search for treatments for Alzheimer's disease, several thiazole analogs have been developed as potent inhibitors of acetylcholinesterase (AChE), with some showing IC50 values in the nanomolar range, comparable to the drug donepezil. acs.orgmdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX): Thiazole-based molecules have been synthesized to achieve dual inhibition of COX-2 and 5-LOX, enzymes central to inflammatory pathways. researchgate.netfabad.org.tr

| Analog/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Thiazole-5-carboxylic acid derivative | Protein Kinase CK2 | 0.4 µM | nih.gov |

| Thiazole derivative with oxalic acid | Pin1 | 5.38 µM | nih.gov |

| Thiazole-phenyl sulfonyl derivative | B-RAFV600E Kinase | 23.1 nM | nih.gov |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole analog | E. coli DNA Gyrase | Low nanomolar range | nih.gov |

| Thiazole derivative with guanidine | Human VAP-1 | 230 nM | nih.gov |

| Benzylpiperidine-linked diarylthiazole | Acetylcholinesterase (AChE) | 0.30 µM | acs.org |

| Hydrazinyl-thiazole derivative (Compound 2i) | Acetylcholinesterase (AChE) | 0.028 µM | mdpi.com |

In addition to enzyme inhibition, thiazole derivatives have been shown to interact with specific cellular receptors. The structural versatility of the thiazole scaffold allows for the design of ligands that can bind with high affinity and selectivity to various receptor subtypes. fabad.org.tr

One notable example is the interaction of thiazole analogs with human adenosine (B11128) receptors. A virtual library of 2-amino-imidazolyl thiazole analogues was screened against different subtypes of the human adenosine receptor. nih.gov This screening led to the identification of a potent and specific non-xanthine antagonist for the human adenosine A3 receptor. The SAR analysis from this study revealed that a phenyl ring substituted with a fluoro group was essential for this activity, highlighting the precise structural requirements for receptor binding. nih.gov Another analog was identified as a potential lead structure for developing A1 receptor antagonists. nih.gov These findings demonstrate that thiazole-based compounds can be tailored to achieve selective binding to G-protein coupled receptors, a large and therapeutically important family of drug targets.

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on the biological activity of thiazole derivatives. researchgate.net Biological targets such as enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand. researchgate.net Consequently, different isomers of the same compound can exhibit vastly different binding affinities, potencies, and pharmacological profiles.

The synthesis of specific stereoisomers is therefore a critical aspect of medicinal chemistry. A study involving the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate demonstrated the importance of stereochemistry. nih.gov When this compound was reacted further, it produced another derivative with a different spatial arrangement. The cytotoxic activity of these two thiazole derivatives was evaluated, and the results revealed that one isomer had significantly more activity than the other. nih.gov This difference is attributed to how each isomer fits into the target's binding site; one may achieve optimal interactions while the other cannot due to steric clashes or improper orientation of key functional groups. For a molecule like this compound, which can have a chiral center on the propanol (B110389) chain if substituted, it is highly probable that its enantiomers would display different biological activities.

Computational Chemistry and in Silico Modeling for 3 Thiazol 5 Ylmethyl Amino Propan 1 Ol Research

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules like 3-((Thiazol-5-ylmethyl)amino)propan-1-ol. acs.orgresearchgate.net DFT calculations are used to determine the molecule's optimized geometry, yielding the most stable three-dimensional arrangement by finding the minimum energy conformation. acs.org These studies provide precise data on bond lengths, bond angles, and dihedral angles.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. For thiazole-containing Schiff base ligands, DFT has been employed to examine these parameters, with a focus on how electronic properties correlate with biological activity. researchgate.net For instance, geometry optimization studies are often performed at levels like the M06/6-311G+(d,p) or B3LYP/cc-pVQZ level of theory to ensure accurate structural and electronic predictions. acs.orgnih.gov

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Molecular polarity and solubility |

Table 1. Illustrative quantum mechanical parameters for a thiazole-based compound, calculated using DFT. These values are representative and help predict the molecule's electronic behavior.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. arabjchem.org For this compound, docking studies can elucidate how it might bind to the active site of a specific enzyme or receptor, providing insights into its potential mechanism of action. Thiazole (B1198619) derivatives have been studied as inhibitors for various protein targets, including DNA gyrase and kinases like Aurora kinase. asianpubs.orgnih.gov

The docking process generates a "docking score," typically in kcal/mol, which estimates the binding free energy; a more negative score suggests a stronger, more favorable interaction. jocpr.com The results also reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. researchgate.net For example, studies on aminothiazole derivatives have identified key hydrogen bonds and hydrophobic contacts that are crucial for their inhibitory activity. jocpr.com Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. acs.org

| Target Protein (PDB ID) | Illustrative Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Aurora A Kinase (1MQ4) | -9.67 | Ala213 | Hydrogen Bond |

| Leu139, Val147 | Hydrophobic | ||

| DNA Gyrase (1KZN) | -8.5 | Asp73 | Hydrogen Bond |

| Gly77, Ile78 | Hydrophobic |

Table 2. Example molecular docking results for a thiazole derivative against common cancer and bacterial protein targets. The data illustrates binding affinity and key amino acid interactions. acs.orgresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to assess its potential as a viable drug candidate. acs.org In silico ADME prediction tools use computational models to estimate these pharmacokinetic parameters, saving significant time and resources compared to experimental methods. derpharmachemica.commdpi.com For this compound, these predictions can forecast its drug-likeness and potential bioavailability.

Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. derpharmachemica.com Many studies on thiazole derivatives utilize Lipinski's Rule of Five as a primary filter for oral bioavailability. nih.gov This rule suggests that a compound is more likely to be orally active if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Software like SwissADME and admetSAR are commonly used for these predictions. acs.orgderpharmachemica.com

| ADME Property | Predicted Value/Descriptor | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| logP (Lipophilicity) | < 5 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good cell permeability nih.gov |

| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's Rule |

| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's Rule |

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects |

Table 3. A representative in silico ADME and drug-likeness profile for a thiazole-based compound. These parameters are used to predict the pharmacokinetic behavior of a potential drug molecule.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which directly influences its ability to interact with biological targets. The thiazole ring, like other heterocyclic systems, can impose significant conformational restrictions on a molecule. acs.org Computational methods are used to explore the potential energy surface of the molecule and identify its low-energy, stable conformers.

Studies on model compounds containing thiazole-amino acid residues have shown that they tend to adopt specific conformations, such as a semi-extended β2 structure. nih.gov These preferred shapes are often stabilized by intramolecular hydrogen bonds, for instance, between an amide proton and the nitrogen atom of the thiazole ring (N-H···NTzl). nih.gov Molecular dynamics (MD) simulations further enhance this analysis by modeling the atomic movements of the molecule over time, providing insights into its dynamic behavior, conformational stability, and how it interacts with its environment (e.g., water). researchgate.net This can reveal how the molecule might change its shape upon binding to a receptor.

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|

| Global Minimum (Extended) | 0.00 | Intramolecular H-bond (OH···Nthiazole) |

| Conformer 2 (Folded) | +1.5 | van der Waals contacts |

| Conformer 3 (Alternate Extended) | +2.7 | Minimal steric hindrance |

Table 4. Illustrative results from a conformational analysis of a flexible thiazole derivative, showing the relative energies of stable conformers and the forces that stabilize them.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For a class of compounds that includes this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogs and to guide the optimization of lead compounds. nih.gov

The QSAR process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure (e.g., topological, electronic, hydrophobic). tandfonline.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov Successful QSAR models for aminothiazole derivatives have been developed to predict their activity as kinase inhibitors. nih.gov These models can identify which structural features are most important for activity; for example, 3D-QSAR contour maps can suggest where modifications to the molecule would likely enhance potency. nih.gov

| QSAR Model Type | Statistical Parameter | Typical Value | Significance |

|---|---|---|---|

| 2D-QSAR (MLR) | R² (Correlation Coefficient) | 0.828 | Goodness of fit for the training set nih.gov |

| Q² (Cross-validated R²) | 0.771 | Predictive power of the model nih.gov | |

| 3D-QSAR (CoMFA) | r² (Non-cross-validated) | 0.977 | High correlation within the model nih.gov |

| r²pred (External Validation) | 0.788 | Predictive ability for a test set nih.gov |

Table 5. Representative statistical validation parameters for 2D and 3D-QSAR models developed for aminothiazole derivatives. High R², Q², and r²pred values indicate a robust and predictive model.

Broader Applications and Future Research Directions in Thiazole Amino Alcohol Chemistry

Utility of 3-((Thiazol-5-ylmethyl)amino)propan-1-ol as a Chemical Building Block and Intermediate

The molecular architecture of this compound, featuring a primary alcohol, a secondary amine, and a thiazole (B1198619) ring, makes it a highly valuable and versatile building block in organic synthesis. Each of these functional groups offers a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular entities.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast range of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Conversely, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The secondary amine is also a key reactive site. It can undergo N-alkylation, N-acylation, and participate in condensation reactions to form various heterocyclic systems. nih.gov

The thiazole ring itself offers multiple sites for functionalization. The C2 position of the thiazole ring is known to be susceptible to deprotonation, allowing for the introduction of various electrophiles. pharmaguideline.com Furthermore, the thiazole nucleus can be a directing group in metal-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl substituents at specific positions. wjrr.org

The strategic combination of these reactive sites makes this compound an ideal intermediate for the synthesis of diverse compound libraries. For instance, intramolecular cyclization reactions can be envisioned between derivatives of the amino and alcohol functionalities to construct novel bicyclic or macrocyclic systems. Moreover, its structure is well-suited for its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient route to molecular diversity. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid |

| Etherification | Ethers | |

| Esterification | Esters | |

| Conversion to Leaving Group | Tosylates, Mesylates | |

| Secondary Amine | N-Alkylation | Tertiary Amines |

| N-Acylation | Amides | |

| Reductive Amination | Substituted Amines | |

| Condensation | Imines, Heterocycles | |

| Thiazole Ring | C-H Functionalization | Substituted Thiazoles |

| Metal-Catalyzed Cross-Coupling | Arylated/Alkylated Thiazoles | |

| N-Alkylation | Thiazolium Salts |

Application in Asymmetric Catalysis and Chiral Auxiliary Development

Chiral amino alcohols are a well-established class of ligands and auxiliaries in asymmetric catalysis, owing to their ability to create a chiral environment around a metal center and induce stereoselectivity in chemical reactions. frontiersin.orgwestlake.edu.cn The structure of this compound, particularly if resolved into its individual enantiomers, presents significant potential for development in this area.

The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, forming a chiral bidentate ligand. The thiazole ring can further influence the catalytic activity and selectivity through steric and electronic effects, and potentially through additional coordination via its nitrogen or sulfur atoms. This tridentate coordination potential could lead to highly organized and rigid metal complexes, which are often desirable for achieving high levels of enantioselectivity.

The development of chiral catalysts based on this scaffold could find applications in a variety of asymmetric transformations, including:

Asymmetric reduction of ketones: Chiral amino alcohol-derived catalysts are known to be effective in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. frontiersin.org

Asymmetric alkylation and arylation: The chiral environment created by the ligand can control the facial selectivity of the addition of organometallic reagents to aldehydes and imines.

Asymmetric aldol (B89426) and Michael reactions: These carbon-carbon bond-forming reactions are fundamental in organic synthesis, and the development of new chiral catalysts is always in high demand.

Furthermore, the amino alcohol can be used as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recycled. The thiazole moiety could play a crucial role in the diastereoselectivity of such processes.

Table 2: Potential Applications in Asymmetric Catalysis

| Application | Role of this compound | Potential Reactions |

| Chiral Ligand | Coordination to a metal center to form a chiral catalyst | Asymmetric hydrogenation, asymmetric alkylation, asymmetric Diels-Alder |

| Chiral Auxiliary | Temporary attachment to a substrate to direct stereochemistry | Asymmetric aldol condensation, asymmetric Michael addition |

Development of Novel Organic Reactions Involving Thiazole-Amino Alcohol Scaffolds

The unique combination of functional groups in this compound and its derivatives opens the door to the development of novel organic reactions. The proximity of the amine, alcohol, and thiazole ring can be exploited to design new cascade or domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. researchgate.net

For example, an intramolecular cyclization cascade could be initiated by activating the alcohol and having it displaced by the thiazole nitrogen, followed by a subsequent reaction involving the secondary amine. Such a strategy could lead to the rapid construction of complex, fused heterocyclic systems that would be difficult to access through traditional multi-step syntheses.

Moreover, the thiazole ring can act as a linchpin in multicomponent reactions. nih.gov New multicomponent reactions could be designed where this compound is one of the starting materials, leading to the one-pot synthesis of highly functionalized and structurally diverse molecules. The development of such reactions is of great interest in medicinal chemistry and drug discovery for the rapid generation of compound libraries.

The thiazole ring can also participate in [4+2] or [3+2] cycloaddition reactions, either as the diene/dipole or dienophile/dipolarophile component, depending on its substitution pattern. The amino alcohol side chain could be used to control the stereoselectivity of these cycloadditions, providing access to chiral, polycyclic molecules.

Potential for Functional Material Science Research

The field of functional organic materials is rapidly expanding, with applications in electronics, photonics, and sensing. Thiazole-containing molecules have already demonstrated significant promise in this area due to their electronic properties, thermal stability, and ability to participate in π-π stacking interactions. science.govresearchgate.net

The this compound scaffold could be a valuable building block for the synthesis of novel functional materials:

Organic Semiconductors: By incorporating this molecule into a polymer backbone, for example, through polymerization of appropriately functionalized derivatives, it may be possible to create new semiconducting materials for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiazole unit would contribute to the electronic properties of the polymer, while the amino alcohol side chain could be used to tune solubility and morphology. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the amino alcohol, along with the nitrogen of the thiazole ring, are excellent coordination sites for metal ions. This makes this compound and its derivatives attractive ligands for the construction of MOFs. rsc.orgmdpi.com These porous materials have a wide range of potential applications, including gas storage, separation, and catalysis. The functional groups within the pores of a MOF derived from this ligand could be tailored for specific applications.

Fluorescent Sensors: Thiazole derivatives often exhibit interesting photophysical properties, including fluorescence. rsc.org By modifying the structure of this compound, for example, by introducing conjugated aromatic groups, it may be possible to develop new fluorescent sensors for the detection of metal ions, anions, or small molecules. The amino alcohol moiety could act as a binding site that modulates the fluorescence output upon guest recognition.

Table 3: Potential Functional Material Applications

| Material Type | Role of this compound | Potential Applications |

| Organic Polymers | Monomeric unit in a conjugated polymer backbone | Organic electronics (OFETs, OLEDs), sensors |

| Metal-Organic Frameworks | Organic linker connecting metal nodes | Gas storage and separation, catalysis, sensing |

| Fluorescent Dyes | Core scaffold for a fluorescent sensor | Chemical sensing, bioimaging |

Q & A

Q. What are the optimal synthetic routes for 3-((Thiazol-5-ylmethyl)amino)propan-1-ol, and how can purity be maximized?

Methodological Answer: Synthesis typically involves condensation of thiazole derivatives with amino-alcohol precursors. For example, analogous thiazole compounds are synthesized via refluxing in ethanol with potassium tert-butoxide as a base, followed by recrystallization (e.g., from acetic acid) to achieve >95% purity . Key parameters include:

- Reaction time: 3–5 hours under reflux.

- Catalyst/base: Potassium tert-butoxide (10 mmol per 10 mmol substrate).

- Purification: Recrystallization or column chromatography (if polar functional groups are present).

Validate purity via melting point analysis, HPLC, or H NMR integration of characteristic peaks (e.g., thiazole protons at δ 7.5–8.5 ppm) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- H/C NMR: Identify thiazole ring protons (e.g., δ 7.2–8.5 ppm for H-2 and H-4) and alcohol/amine protons (δ 1.5–3.5 ppm). Compare with published spectra of structurally similar thiazole derivatives .

- IR Spectroscopy: Confirm N-H stretching (3200–3400 cm) and hydroxyl groups (broad peak ~3300 cm) .

- Elemental Analysis: Match calculated and observed C, H, N, S percentages (deviation <0.4%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Initial screening can include:

- In vitro receptor binding assays: Use isolated tissue models (e.g., rat uterus or ileum) to test for β-adrenergic or muscarinic receptor modulation, as done for structurally related amino-alcohol derivatives .

- Cytotoxicity profiling: MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM to establish IC values.

- ECG studies in murine models: Monitor cardiac parameters (e.g., heart rate, QT interval) to assess cardiovascular effects .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to dock the compound into active sites (e.g., β-adrenergic receptors). Parameterize the thiazole ring and hydroxyl/amine groups for hydrogen bonding and hydrophobic interactions .

- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- SAR studies: Modify substituents (e.g., methyl groups on the thiazole ring) and compare docking scores to identify critical pharmacophores .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Meta-analysis: Compile data from multiple studies (e.g., receptor binding vs. whole-organism assays) to identify confounding factors (e.g., metabolic degradation in vivo) .

- Pharmacokinetic profiling: Measure plasma half-life, tissue distribution, and metabolite formation (via LC-MS) to explain efficacy gaps .

- Dose-response reevaluation: Test in vivo efficacy at higher doses or with co-administration of CYP450 inhibitors to mitigate rapid clearance .

Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications: Replace the thiazole ring with isosteres (e.g., oxazole, pyridine) via heterocyclic condensation reactions .

- Side-chain variations: Introduce alkyl/aryl groups on the propanolamine chain using reductive amination or Mitsunobu reactions .

- Functional group interconversion: Convert the hydroxyl group to esters or ethers to modulate lipophilicity (logP) and bioavailability .

Validate derivatives using High-Resolution Mass Spectrometry (HRMS) and assess bioactivity in parallelized assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.